4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

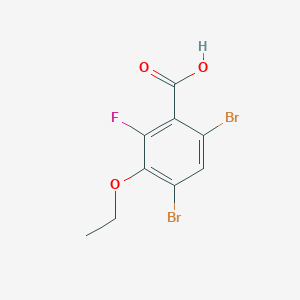

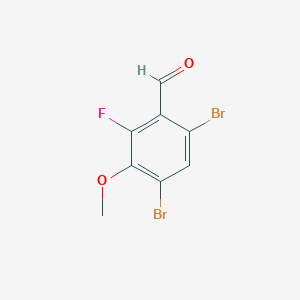

4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H5Br2FO2 . It is a derivative of benzaldehyde, which is a type of aromatic aldehyde .

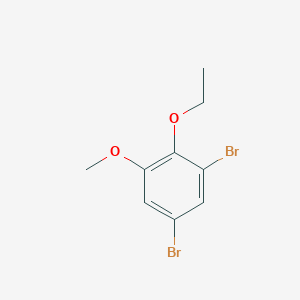

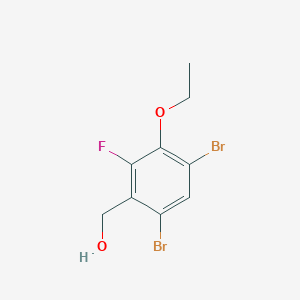

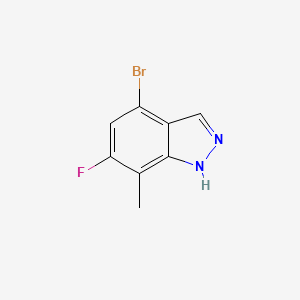

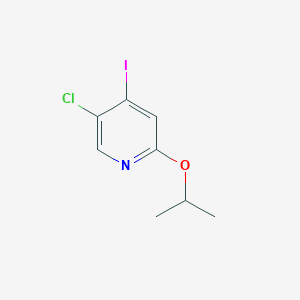

Molecular Structure Analysis

The molecular structure of 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde consists of a benzene ring substituted with bromo, fluoro, and methoxy groups at the 4th, 6th, 2nd, and 3rd positions respectively . The exact structure can be represented by the SMILES stringO=C([H])C1=C(F)C(OC)=CC=C1Br .

Scientific Research Applications

Organic Synthesis

“4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde” is a valuable building block in organic synthesis . It’s used in the synthesis of various complex molecules due to its unique structure and reactivity. The presence of bromine atoms allows for various substitution reactions, while the aldehyde group can undergo a variety of transformations, including condensation reactions and reductions .

Pharmaceutical Research

This compound finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives . These derivatives have shown potential in various therapeutic areas, including neurology and oncology .

Material Science

In material science, “4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde” can be used in the synthesis of novel materials. For instance, it can be used in the preparation of fluorine-containing 2,4,5-trisubstituted imidazole . Fluorinated compounds are of particular interest in material science due to their unique properties, such as high thermal stability and chemical resistance .

Analytical Chemistry

The compound can also be used in analytical chemistry. For example, it can be used as a standard in techniques like NMR, HPLC, LC-MS, and UPLC . These techniques are widely used for the identification and quantification of substances in a sample .

Reactions at the Benzylic Position

“4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde” can undergo various reactions at the benzylic position . These include free radical bromination and nucleophilic substitution reactions . The benzylic position is particularly reactive due to the stabilization of the intermediate by resonance with the aromatic ring .

Synthesis of Fluorinated Aromatic Compounds

This compound can be used in the synthesis of fluorinated aromatic compounds . Fluorinated compounds are of great interest in various fields, including pharmaceuticals, agrochemicals, and material science, due to the unique properties imparted by the fluorine atom .

properties

IUPAC Name |

4,6-dibromo-2-fluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDZTXMWEVQGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)